4,6-bis[ethyl(phenyl)amino]-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide
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Overview
Description
4,6-BIS[ETHYL(PHENYL)AMINO]-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is a complex organic compound with the molecular formula C24H29N7O2 . This compound belongs to the class of triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-BIS[ETHYL(PHENYL)AMINO]-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE typically involves the nucleophilic substitution of a triazine coreThe final step involves the esterification of the carboximidamide group with isobutyric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4,6-BIS[ETHYL(PHENYL)AMINO]-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with hydroxyl or carbonyl groups, while reduction may yield amine derivatives .
Scientific Research Applications
4,6-BIS[ETHYL(PHENYL)AMINO]-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4,6-BIS[ETHYL(PHENYL)AMINO]-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with a wide range of applications.
2,4,6-Tris(ethylamino)-1,3,5-triazine: Similar structure but different functional groups.
4,6-Diamino-1,3,5-triazine-2-carboxamide: Similar core structure with different substituents.
Uniqueness
4,6-BIS[ETHYL(PHENYL)AMINO]-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C24H29N7O2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
[(Z)-[amino-[4,6-bis(N-ethylanilino)-1,3,5-triazin-2-yl]methylidene]amino] 2-methylpropanoate |
InChI |
InChI=1S/C24H29N7O2/c1-5-30(18-13-9-7-10-14-18)23-26-21(20(25)29-33-22(32)17(3)4)27-24(28-23)31(6-2)19-15-11-8-12-16-19/h7-17H,5-6H2,1-4H3,(H2,25,29) |
InChI Key |
POUJUSUTHXFNBT-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)/C(=N/OC(=O)C(C)C)/N)N(CC)C3=CC=CC=C3 |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)C(=NOC(=O)C(C)C)N)N(CC)C3=CC=CC=C3 |
Origin of Product |
United States |
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